molecular formula C20H19NO6 B557273 Fmoc-Ser(Ac)-OH CAS No. 171778-17-9

Fmoc-Ser(Ac)-OH

Cat. No. B557273
CAS RN: 171778-17-9
M. Wt: 369.4 g/mol
InChI Key: HSGIKRPBGCJRDB-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ser(Ac)-OH, also known as Fmoc-O-acetyl-L-serine, is a derivative of serine . It is used in the preparation of a wide range of virus membrane fusion inhibitors . It is a basic monosaccharide fragment of branched N-linked oligosaccharides found on glycoproteins .


Synthesis Analysis

Fmoc-Ser(Ac)-OH is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The O-glycosidic linkage and the O-acetyl protection in this building block are stable to both piperidine and TFA, making it completely compatible with standard protocols in Fmoc solid phase peptide synthesis . Removal of the acetyl-protecting groups is best carried out by treatment of the peptidyl resin with methanolic ammonia prior to cleavage .


Molecular Structure Analysis

The molecular formula of Fmoc-Ser(Ac)-OH is C20H19NO6 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-Ser(Ac)-OH are part of the Fmoc solid-phase peptide synthesis . The O-glycosidic linkage and the O-acetyl protection in this building block are stable to both piperidine and TFA .


Physical And Chemical Properties Analysis

Fmoc-Ser(Ac)-OH has a molecular weight of 369.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 369.12123733 g/mol . Its topological polar surface area is 102 Ų .

Mechanism of Action

Target of Action

Fmoc-Ser(Ac)-OH, a derivative of the amino acid serine, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized, where it contributes to the formation of specific peptide sequences .

Mode of Action

The mode of action of Fmoc-Ser(Ac)-OH involves its incorporation into peptide chains through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group serves as a temporary protecting group for the amino group during peptide chain assembly .

Biochemical Pathways

The biochemical pathways involved in the action of Fmoc-Ser(Ac)-OH are primarily those related to peptide synthesis. The compound plays a key role in the formation of peptide bonds, contributing to the assembly of complex peptide structures .

Pharmacokinetics

Its solubility and stability under various conditions are crucial for its effective use in peptide synthesis .

Result of Action

The result of Fmoc-Ser(Ac)-OH’s action is the successful synthesis of the desired peptide chains. These peptides can then be used in various applications, from research to the production of therapeutic agents .

Action Environment

The action of Fmoc-Ser(Ac)-OH is influenced by various environmental factors. For instance, pH and buffer ions play a role in the self-assembly of Fmoc-Ser(Ac)-OH to gel formation . Additionally, physical and thermal stimuli can be used for solubilizing Fmoc-Ser(Ac)-OH above the critical concentration to induce gel formation .

properties

IUPAC Name

(2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGIKRPBGCJRDB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427038
Record name Fmoc-L-Ser(Ac)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171778-17-9
Record name O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171778-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 778228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171778179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fmoc-L-Ser(Ac)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ser(Ac)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Ser(Ac)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Ser(Ac)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Ser(Ac)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Ser(Ac)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Ser(Ac)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.